molecular formula C10H17ClN2O2 B2357283 2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide CAS No. 331448-28-3

2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide

Cat. No.: B2357283
CAS No.: 331448-28-3
M. Wt: 232.71
InChI Key: WPVYALKGBHGBDJ-QMMMGPOBSA-N
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Description

2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide is an organic compound with a complex structure that includes a piperidine ring, a chloroacetamide group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide typically involves the reaction of 2-chloroacetyl chloride with a suitable amine, such as piperidine, under basic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with a propanone derivative to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require temperature control to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Substituted amides or thioamides.

    Hydrolysis: Carboxylic acids and amines.

    Oxidation and Reduction: N-oxides or reduced amines.

Scientific Research Applications

2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The piperidine ring and the chloroacetamide group play crucial roles in binding to the active site of the target molecule, thereby modulating its activity .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-arylacetamide: Similar structure but with an aryl group instead of a piperidine ring.

    2-chloro-N-(2-oxo-1-pyrrolidinyl)acetamide: Contains a pyrrolidine ring instead of a piperidine ring.

    2-chloro-N-(2,4-dinitrophenyl)acetamide: Contains a dinitrophenyl group instead of a piperidine ring.

Uniqueness

2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring and the propanone moiety differentiates it from other similar compounds, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2/c1-8(12-9(14)7-11)10(15)13-5-3-2-4-6-13/h8H,2-7H2,1H3,(H,12,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVYALKGBHGBDJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCCC1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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